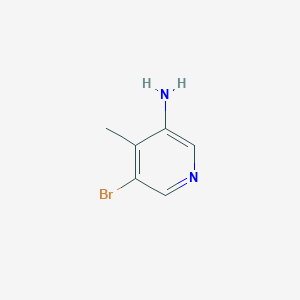

5-溴-2-(吡咯烷-1-基)嘧啶

描述

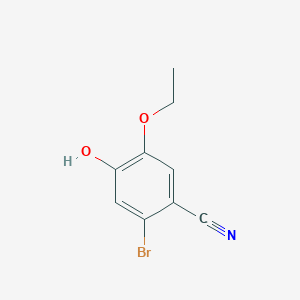

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of a bromine atom and a pyrrolidinyl group at specific positions on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo substituents, has been extensively studied. For instance, a novel synthesis of 5-bromo-2-iodopyrimidine has been described, which serves as a useful intermediate in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of various substituted pyrimidine compounds . Additionally, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization demonstrates the versatility of bromopyrimidines in constructing complex heterocycles . These synthetic routes highlight the importance of bromopyrimidines as intermediates in the synthesis of diverse organic molecules.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Furthermore, density functional theory (DFT) calculations can provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties of compounds like 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromopyrimidines are versatile intermediates that can undergo various chemical reactions. They can participate in Suzuki cross-coupling reactions to yield heteroarylpyrimidines , and they can be transformed into different skeletons, such as imidazopyridines, through cyclization and bromination reactions . The presence of bromine also allows for further functionalization through reactions like Kumada cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidine derivatives can be studied through spectroscopic and computational analyses. Spectroscopic characterization, including FT-IR and NMR spectroscopy, provides information on the vibrational frequencies and chemical shift values . Computational studies, such as DFT, can predict properties like the band gap energy, indicating charge transfer within the molecule, and non-linear optical properties . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) .

科学研究应用

抗病毒活性

5-溴-2-(吡咯烷-1-基)嘧啶衍生物,特别是5-溴链霉胸苷,表现出显著的抗病毒特性。Bergstrom等人(1984)发现这些衍生物对RNA病毒显示出明显的活性,表明其在抗病毒研究中具有潜在的生物活性剂的可能性(Bergstrom et al., 1984)。

伪尿苷的合成

Brown,Burdon和Slatcher(1968)展示了5-溴-2,4-二-t-丁氧基嘧啶转化为伪尿苷,突出了其在核苷类合成中的作用,并有可能有助于理解RNA修饰过程(Brown,Burdon和Slatcher,1968)。

细胞DNA和病毒RNA合成

Brdar和Reich(2008)研究了5-溴链霉胸苷对细胞DNA和病毒RNA合成的影响。他们的研究表明,这种化合物可以区分病毒RNA依赖和DNA依赖的RNA合成,使其成为细胞-病毒相互作用研究中有价值的探针(Brdar & Reich, 2008)。

抗逆转录病毒活性

Hocková等人(2003)探讨了5-取代嘧啶,包括5-溴衍生物的抗逆转录病毒效应。这些化合物表现出显著的活性对抗逆转录病毒,暗示了它们在抗逆转录病毒疗法中的潜在用途(Hocková等人,2003)。

药理学应用

Adhikari等人(2012)合成了包括5-溴-2-(吡咯烷-1-基)嘧啶在内的化合物,并评估了它们的抗氧化、抗炎和镇痛活性,表明其在药理学研究中的潜力(Adhikari et al., 2012)。

酶抑制剂

Goudgaon等人(1993)专注于5-溴取代嘧啶作为各种酶的抑制剂,包括二氢尿嘧啶脱氢酶和尿苷磷酸化酶。他们的发现有助于理解酶调节和潜在的治疗应用(Goudgaon et al., 1993)。

放射治疗应用

Kumar和Sevilla(2017)研究了5-溴胞嘧啶的放射增敏活性,与5-溴-2-(吡咯烷-1-基)嘧啶相关,用于癌症治疗,展示了其在增强放射疗法有效性中的作用(Kumar和Sevilla,2017)。

胸苷磷酸化酶抑制剂

Gbaj等人(2006)研究了5-溴-2-(吡咯烷-1-基)嘧啶衍生物作为胸苷磷酸化酶的抑制剂,这是参与核苷代谢的酶,可能有助于癌症治疗研究(Gbaj et al., 2006)。

安全和危害

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

作用机制

Target of Action

The primary targets of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in nucleic acid synthesis, which suggests that this compound may interact with pathways related to DNA and RNA metabolism .

Pharmacokinetics

The lipophilicity of pyrimidine derivatives is known to influence their pharmacokinetic properties, including absorption and distribution .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry, at room temperature .

属性

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQGPROZPHKDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425084 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446286-61-9 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)